2-Methoxy-4-(2-nitrovinyl)phenol

Catalog No.
S1665428
CAS No.
22568-51-0
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-(2-nitrovinyl)phenol

CAS Number

22568-51-0

Product Name

2-Methoxy-4-(2-nitrovinyl)phenol

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N

SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O

The exact mass of the compound 2-Methoxy-4-(2-nitrovinyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-4-(2-nitrovinyl)phenol, commonly referred to as 4-hydroxy-3-methoxy-beta-nitrostyrene, is a high-value nitroalkene building block characterized by its reactive nitrovinyl moiety and a selectively protected guaiacyl (4-hydroxy-3-methoxy) aromatic core. In industrial and laboratory procurement, it is primarily sourced as a critical intermediate for the synthesis of catecholamines, including dopamine and homovanillylamine derivatives. The compound's dual functionality—a reducible nitroalkene chain and a specific phenolic substitution pattern—makes it highly processable under standard reduction conditions, such as zinc and hydrochloric acid systems. This exact structural configuration is essential for buyers seeking to minimize downstream deprotection steps while maintaining high yield and fidelity in pharmaceutical and fine chemical manufacturing workflows .

Substituting 2-Methoxy-4-(2-nitrovinyl)phenol with closely related analogs, such as 3,4-dimethoxy-beta-nitrostyrene or unsubstituted beta-nitrostyrene, introduces severe process inefficiencies and alters downstream viability. While 3,4-dimethoxy-beta-nitrostyrene is a common alternative in phenethylamine synthesis, its use in producing catecholamines like dopamine requires a harsh, double-demethylation step (typically using refluxing hydrobromic acid) that degrades overall yield and increases the impurity profile. Unsubstituted beta-nitrostyrene completely lacks the essential oxygenated ring substituents, rendering it useless for synthesizing biologically active catechol or guaiacol derivatives. For procurement teams, sourcing the exact 4-hydroxy-3-methoxy substitution pattern is a strict requirement to bypass redundant ether cleavage steps, reduce reagent consumption, and ensure the successful execution of the target synthetic route [1].

Synthetic Efficiency in Catecholamine Precursor Production

In the synthesis of dopamine derivatives, the choice of the beta-nitrostyrene precursor dictates the complexity of the downstream deprotection sequence. 2-Methoxy-4-(2-nitrovinyl)phenol provides a direct route to homovanillylamine via standard reduction, requiring only a single subsequent demethylation at the 3-position to yield the active catecholamine. In contrast, utilizing the comparator 3,4-dimethoxy-beta-nitrostyrene necessitates the cleavage of two stable methyl ether bonds. This double deprotection requires extended refluxing in strong acids (such as 47% HBr), which increases the thermal degradation of the product and significantly lowers the overall isolated yield of high-purity dopamine hydrochloride [1].

Evidence DimensionDeprotection steps required for catechol synthesis
Target Compound DataRequires 1 demethylation step (3-methoxy group)
Comparator Or Baseline3,4-Dimethoxy-beta-nitrostyrene (Requires 2 demethylation steps)
Quantified DifferenceEliminates one harsh ether cleavage step, reducing thermal degradation and improving overall yield
ConditionsStandard strong acid ether cleavage (e.g., refluxing HBr)

Procuring this specific compound streamlines the synthetic pathway by removing a low-yield deprotection step, directly reducing manufacturing time and reagent costs.

Reduction Processability and Yield

The reduction of the nitrovinyl group to a primary amine is a critical step in utilizing this compound. 2-Methoxy-4-(2-nitrovinyl)phenol exhibits excellent processability under dissolving metal reduction conditions. When subjected to zinc powder and concentrated hydrochloric acid at mild temperatures (40-60 °C), the nitroalkene is efficiently reduced to the corresponding phenethylamine hydrochloride. Industrial procedures demonstrate that this specific substrate achieves high conversion rates, yielding the intermediate homovanillylamine hydrochloride with purities exceeding 98%. A baseline starting material like vanillin cannot undergo this transformation, as it lacks the pre-installed nitrogen-containing carbon framework [1].

Evidence DimensionSuitability for direct amine synthesis
Target Compound DataDirectly reducible to homovanillylamine (yields >98% purity intermediate)
Comparator Or BaselineVanillin (Requires prior Henry reaction to install the nitrovinyl group)
Quantified DifferenceBypasses the required nitroaldol condensation step, saving one complete synthetic operation
ConditionsZinc/HCl reduction at 40-60 °C

Purchasing the pre-formed nitrovinyl compound accelerates the workflow by eliminating the need to perform and purify a Henry reaction in-house.

Structural Specificity in Kinase Inhibition Assays

Beyond its role as a synthetic intermediate, 2-Methoxy-4-(2-nitrovinyl)phenol serves as a functional scaffold in biological research, specifically exhibiting inhibitory activity against Src and Syk kinases. The presence of the free 4-hydroxyl group and the 3-methoxy group provides specific hydrogen-bonding interactions within the kinase active site. When compared to unsubstituted beta-nitrostyrene, which lacks these critical pharmacophoric elements, the target compound demonstrates significantly higher binding specificity and relevance in kinase-targeted drug discovery models. The specific oxygenation pattern is essential for its utility as a reference standard or starting material for more complex cytotoxic derivatives .

Evidence DimensionPharmacophoric suitability for kinase inhibition
Target Compound DataPossesses essential 4-OH and 3-OMe anchoring groups for active site binding
Comparator Or BaselineUnsubstituted beta-nitrostyrene (Lacks oxygenated anchoring groups)
Quantified DifferenceProvides the necessary hydrogen-bonding profile required for Src/Syk kinase interaction
ConditionsIn vitro kinase inhibition models

For biological research procurement, this exact substitution pattern is required to ensure baseline activity in kinase inhibition assays, which unsubstituted analogs cannot provide.

Precursor for Dopamine and Catecholamine Synthesis

Directly utilizes the compound's reducible nitrovinyl group and single methoxy protection to streamline the production of dopamine hydrochloride and related pharmaceutical intermediates, avoiding the double-demethylation penalty of dimethoxy analogs [1].

Synthesis of Cytotoxic Beta-Nitrostyrene Derivatives

Serves as the core building block for generating advanced BMNS (4-O-benzoyl-3-methoxy-beta-nitrostyrene) derivatives, leveraging the reactive 4-hydroxyl group for esterification while maintaining the active nitroalkene moiety .

Reference Standard in Kinase Inhibition Studies

Applied in biochemical assays evaluating Src and Syk kinase activity, where its specific guaiacyl substitution pattern is strictly required for target interaction and baseline activity measurements .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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